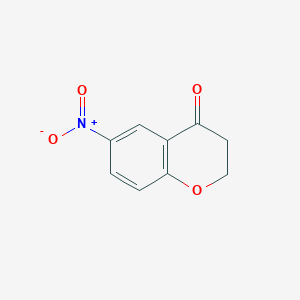

6-Nitrochroman-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWMWVXZMQZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411644 | |

| Record name | 6-nitrochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68043-53-8 | |

| Record name | 6-nitrochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68043-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-nitrochroman-4-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via electrophilic nitration and outlines its key characterization data, including predicted Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct nitration of the parent compound, 4-chromanone. This electrophilic aromatic substitution reaction is regioselective, with the nitro group predominantly directed to the 6-position due to the activating and directing effects of the ether oxygen atom in the chromanone ring system.

Experimental Protocol: Direct Nitration of 4-Chromanone

This protocol is adapted from established procedures for the nitration of aromatic compounds and related heterocyclic systems.

Materials:

-

4-Chromanone

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Distilled water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 4-chromanone to concentrated sulfuric acid. Stir the mixture until the 4-chromanone is completely dissolved.

-

While maintaining the temperature at 0°C, add potassium nitrate portion-wise to the reaction mixture over a period of approximately 20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield this compound as a solid. Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

The final product should be dried under vacuum. A yield of approximately 81% can be expected for the 6-nitro isomer.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected multiplicities are singlet (s), doublet (d), and doublet of doublets (dd).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~ 4.6 | t | ~ 6.5 |

| H-3 | ~ 2.9 | t | ~ 6.5 |

| H-5 | ~ 8.8 | d | ~ 2.5 |

| H-7 | ~ 8.3 | dd | ~ 8.8, 2.5 |

| H-8 | ~ 7.2 | d | ~ 8.8 |

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~ 68 |

| C-3 | ~ 38 |

| C-4 | ~ 189 |

| C-4a | ~ 121 |

| C-5 | ~ 125 |

| C-6 | ~ 144 |

| C-7 | ~ 128 |

| C-8 | ~ 118 |

| C-8a | ~ 164 |

Table 3: Key Infrared (IR) Absorption Bands

The following table lists the characteristic IR absorption bands for the key functional groups present in this compound.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | Stretch | ~ 1680-1700 | Strong |

| NO₂ (nitro) | Asymmetric Stretch | ~ 1520-1560 | Strong |

| NO₂ (nitro) | Symmetric Stretch | ~ 1340-1380 | Strong |

| C-O-C (ether) | Asymmetric Stretch | ~ 1200-1280 | Strong |

| C-H (aromatic) | Stretch | ~ 3000-3100 | Medium |

| C-H (aliphatic) | Stretch | ~ 2850-3000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments in the electron ionization (EI) mass spectrum of this compound are listed below.

| m/z | Proposed Fragment Ion |

| 193 | [M]⁺ (Molecular Ion) |

| 165 | [M - CO]⁺ |

| 147 | [M - NO₂]⁺ |

| 119 | [M - NO₂ - CO]⁺ |

| 91 | [C₇H₇]⁺ |

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the synthesis and characterization of this compound.

6-Nitrochroman-4-one CAS number and molecular structure

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Synthetic Intermediate

This technical guide provides a detailed overview of 6-Nitrochroman-4-one (CAS No. 68043-53-8), a key heterocyclic compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough summary of its chemical identity, synthesis protocols, physicochemical properties, and potential applications.

Chemical Identity and Molecular Structure

This compound is a derivative of chroman-4-one, featuring a nitro group substituted at the 6-position of the aromatic ring. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for imparting a rigid, bicyclic framework that is a building block for a diverse range of biologically active compounds, including flavonoids and isoflavonoids.[1][2] The introduction of a nitro group, a potent electron-withdrawing substituent, significantly influences the molecule's physicochemical and biological properties, making it a valuable intermediate for further chemical modifications.[1]

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 68043-53-8[3] |

| Molecular Formula | C₉H₇NO₄[3] |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 6-Nitro-2,3-dihydro-4H-chromen-4-one |

| SMILES | O=C1CCOC2=C1C=C(--INVALID-LINK--=O)C=C2 |

| MDL Number | MFCD04038185[3] |

The molecular structure of this compound is depicted below:

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of the parent compound, chroman-4-one.[1] An alternative, though less common, method involves the cyclization of a precursor that already contains the nitro group.[1]

Experimental Protocol: Nitration of Chroman-4-one

This protocol is adapted from the synthesis of the structurally similar 6-Nitro-2,2-dimethylchroman-4-one and represents a general procedure for the nitration of the chroman-4-one core.[4]

Materials:

-

Chroman-4-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add chroman-4-one portionwise to concentrated sulfuric acid at 0-5 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid dropwise to a separate flask containing concentrated sulfuric acid, also maintained at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of chroman-4-one over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound. The spectroscopic data is predicted based on the analysis of structurally related compounds, such as 6-Nitrothiochroman-4-one and other substituted chromanones, due to the limited availability of experimentally derived spectra in public databases.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Expected to be a solid at room temperature |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | d | 1H | H-5 |

| ~8.2 | dd | 1H | H-7 |

| ~7.4 | d | 1H | H-8 |

| ~4.6 | t | 2H | H-2 |

| ~2.9 | t | 2H | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-4 (C=O) |

| ~151 | C-8a |

| ~145 | C-6 |

| ~131 | C-5 |

| ~129 | C-4a |

| ~127 | C-7 |

| ~124 | C-8 |

| ~67 | C-2 |

| ~38 | C-3 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1530 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (nitro group) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Relative Intensity | Assignment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | High | [M - NO]⁺ |

| 147 | High | [M - NO₂]⁺ |

| 121 | High | [C₈H₉O]⁺ (from Retro-Diels-Alder fragmentation) |

Applications and Biological Significance

This compound is a versatile building block in organic synthesis, primarily serving as a precursor for a wide range of more complex chroman derivatives.[1][5]

4.1. Synthetic Intermediate

The presence of the nitro group and the ketone functionality provides two reactive sites for further chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 6-aminochroman-4-one. This amino group can then be further derivatized, for example, through acylation or diazotization reactions, to introduce a variety of functional groups.

-

Reactions at the Carbonyl Group: The ketone at the 4-position can undergo various reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents to introduce new carbon-carbon bonds.

Caption: this compound as a versatile synthetic intermediate.

4.2. Materials Science and Photochemistry

The photochemical properties of this compound are being investigated for applications in materials science.[5] The interaction of the nitro group with light can be harnessed to develop novel light-responsive materials and advanced polymers with unique optical characteristics.[5]

4.3. Drug Development and Medicinal Chemistry

While this compound itself is not typically the final active pharmaceutical ingredient, the chroman-4-one scaffold is a well-established "privileged structure" in drug discovery.[2] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][6][7]

The nitro group is also a recognized pharmacophore that can significantly influence a molecule's interaction with biological targets.[1] Therefore, this compound serves as a crucial starting material for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives are often screened in biological assays to identify lead compounds for various diseases.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a well-defined chemical identity and established synthetic routes. Its utility as a synthetic intermediate is paramount, providing access to a wide array of substituted chroman derivatives. The chroman-4-one core, coupled with the reactive nitro group, makes this molecule a cornerstone for research in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its key technical aspects to support and facilitate further research and development in these fields.

References

- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 6-Nitrochroman-4-one derivatives

An In-depth Technical Guide on the Biological Activity of 6-Nitrochroman-4-one Derivatives

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring. This framework is distinguished from the related chromones by the absence of a C2-C3 double bond, which leads to significant differences in biological profiles.[1][2]

The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, into the chroman-4-one skeleton can profoundly influence the molecule's physicochemical and biological properties.[2][3] The nitro group can enhance the electrophilic nature of the aromatic ring and act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets through mechanisms like hydrogen bonding.[2][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, targeting researchers, scientists, and drug development professionals.

Synthesis of this compound

This compound is primarily utilized as a key synthetic intermediate for the development of more complex chroman derivatives.[2] The most common synthetic strategies involve the direct nitration of the chroman-4-one precursor or begin with a nitrated starting material.

A prevalent method involves the reaction of p-nitrophenol with acrylic acid in the presence of a dehydrating agent like anhydrous hydrogen fluoride or a similar catalyst system.[2] This process facilitates an intramolecular Friedel-Crafts acylation to form the heterocyclic ring. Another approach is the direct nitration of chroman-4-one using a nitrating mixture, such as nitric acid in concentrated sulfuric acid, at controlled low temperatures to selectively introduce the nitro group at the 6-position.[2]

Caption: General synthesis pathway for this compound.

Biological Activities

Derivatives of the chroman-4-one scaffold are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][5][6] The presence of the 6-nitro group often modulates this activity.

Antimicrobial Activity

Nitroaromatic compounds are well-established antimicrobial agents.[3][4] Their mechanism often involves the reduction of the nitro group within microbial cells to produce toxic radical species that damage DNA and other critical biomolecules.[3] While specific data for this compound is limited, related chroman-4-one derivatives have demonstrated notable antibacterial and antifungal properties.[5] The introduction of a nitro group is generally expected to enhance such activities.[3][4]

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [5] |

| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [5] |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | [5] |

| 7-Hydroxychroman-4-one | Candida tropicalis | 256 | [5] |

| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | [5] |

| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [5] |

| 7-Methoxychroman-4-one | Candida albicans | 64 | [5] |

| 7-Methoxychroman-4-one | Candida tropicalis | 64 |[5] |

Anticancer Activity

Chroman-4-one derivatives have emerged as promising scaffolds for the development of anticancer agents.[1][6] The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines. For instance, certain thiochroman-4-one derivatives, which are structurally similar to chroman-4-ones, have shown significant anticancer activity in the National Cancer Institute (NCI) sixty-cell line screen.[6] The 6-nitro substituent can enhance this activity by participating in bioreductive activation in hypoxic tumor environments or by altering the electronic properties of the molecule to favor interaction with anticancer targets.[7][8]

Table 2: Anticancer Activity of Selected Chroman-4-one and Related Derivatives

| Compound Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | IC50 | 17 ± 1 µM | [9] |

| 6-Nitro-4-substituted quinazoline | HCT-116 (Colon) | IC50 | (Varies) | [7] |

| 6-Nitro-4-substituted quinazoline | A549 (Lung) | IC50 | (Varies) | [7] |

| Thiochromanone Derivative | NCI-60 Panel | GI50 | (Varies) |[6] |

Enzyme Inhibition

The chroman-4-one skeleton is a versatile template for designing enzyme inhibitors.[1] Derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases.

-

Pteridine Reductase 1 (PTR1): Certain chroman-4-one analogues are inhibitors of PTR1 in parasites like Trypanosoma brucei and Leishmania, making them potential anti-parasitic drug candidates.[10]

-

Carbonic Anhydrase-II: A 6-nitro-substituted coumarin derivative, which shares a similar bicyclic core, was found to inhibit carbonic anhydrase-II with an IC50 value of 263 ± 0.3 µM.[11]

-

Sirtuin 2 (SIRT2): Some chroman-4-one derivatives are selective inhibitors of SIRT2, an enzyme involved in cell cycle regulation and tumorigenesis, highlighting a potential mechanism for their anticancer effects.[1][12]

Table 3: Enzyme Inhibitory Activity of Selected Chroman-4-one and Related Derivatives

| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Flavanone 1 | T. brucei PTR1 | IC50 | 31 | [10] |

| Flavanone 2 | L. major PTR1 | IC50 | 35 | [10] |

| Flavanone 3 | L. major PTR1 | IC50 | 36 | [10] |

| (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | Carbonic Anhydrase-II | IC50 | 263 ± 0.3 |[11] |

Mechanisms of Action

The biological activities of this compound derivatives can be attributed to several molecular mechanisms.

Antifungal Mechanism of Action

In fungi such as Candida albicans, chroman-4-ones are proposed to exert their effect by targeting key proteins essential for virulence and survival.[12] Molecular modeling studies suggest potential inhibition of HOG1 kinase, a critical component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), a key enzyme in glycolysis.[12] Disruption of these pathways impairs the fungus's ability to respond to osmotic stress and generate energy.

Caption: Proposed antifungal mechanism of chroman-4-one derivatives.

Anticancer Mechanism via SIRT2 Inhibition

A significant mechanism for the anticancer activity of some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2).[1][12] SIRT2 is a deacetylase enzyme that targets non-histone proteins, including α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics. This interference with the cytoskeleton can induce cell cycle arrest, typically at the G2/M phase, and ultimately trigger apoptosis in cancer cells.

Caption: Anticancer mechanism via SIRT2 inhibition pathway.

Experimental Protocols

Synthesis of 4-hydroxy-6-nitrocoumarin derivatives (General Procedure)

This protocol describes a Knoevenagel condensation for synthesizing derivatives that share a structural similarity with 6-Nitrochroman-4-ones.[11]

-

Combine 4-hydroxy-6-nitrocoumarin (1.0 equivalent, 0.48 mmol) and a substituted aromatic aldehyde (1.0 equivalent, 0.48 mmol) in 15 mL of ethanol.

-

Reflux the reaction mixture for 20-30 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (4:1).

-

Upon completion, the product precipitates out as a solid.

-

Filter the solid product and wash it three times with a saturated solution of sodium bisulfite to obtain the pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

-

Preparation: Prepare a two-fold serial dilution of the this compound derivative in an appropriate broth medium (e.g., Mueller-Hinton for bacteria) directly in a 96-well microplate.

-

Inoculum: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Add the microbial inoculum to each well of the microplate. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Caption: Standard experimental workflow for an MTT cell viability assay.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. The presence of the nitro group on the versatile chroman-4-one scaffold provides a unique handle for modulating biological activity, leading to potent antimicrobial, anticancer, and enzyme-inhibiting properties. The mechanisms of action, including the disruption of microbial stress response pathways and the inhibition of key enzymes in cancer cell proliferation like SIRT2, highlight their potential as targeted therapeutic agents. Further synthesis and evaluation of novel derivatives, guided by the structure-activity relationships and mechanistic insights discussed herein, are warranted to develop clinically viable drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 6-Nitrochroman-4-one: A Prospective Technical Guide

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 6-Nitrochroman-4-one. Direct experimental evidence for the biological activity and therapeutic targets of this specific compound is limited in publicly available scientific literature. The information presented herein is largely based on studies of structurally related chroman-4-one derivatives and is intended to guide future research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound featuring a chroman-4-one scaffold with a nitro group at the 6-position. The chroman-4-one core is a privileged structure in medicinal chemistry, found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group can significantly influence the physicochemical properties and biological activity of a molecule, often acting as a key pharmacophore.[2] While this compound is primarily recognized as a synthetic intermediate in the development of pharmaceuticals and fluorescent probes, its structural features suggest potential for direct therapeutic applications.[3][4]

This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities and molecular targets of its structural analogs. The aim is to provide a foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the known activities of chroman-4-one derivatives, this compound may exhibit therapeutic potential in several areas, including oncology, infectious diseases, and neurodegenerative disorders. The following sections detail the potential molecular targets within these areas.

Sirtuin 2 (SIRT2) Inhibition: A Potential Target in Cancer and Neurodegenerative Diseases

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a promising target for cancer therapy.[1] Its role in neurodegenerative diseases is also an active area of research.

dot

Caption: Hypothetical inhibition of the SIRT2 pathway by this compound.

Pteridine Reductase 1 (PTR1) Inhibition: A Potential Anti-Parasitic Strategy

Certain analogs of chroman-4-one have demonstrated inhibitory activity against PTR1 in parasitic protozoa such as Trypanosoma brucei and Leishmania.[1] PTR1 is a key enzyme in the folate biosynthesis pathway of these parasites, which is essential for their survival. Inhibition of PTR1 presents a potential strategy for the development of new anti-parasitic drugs.

dot

Caption: Conceptual pathway for PTR1 inhibition by this compound.

HOG1 Kinase and Fructose-bisphosphate Aldolase (FBA1) Inhibition: A Potential Antifungal Approach

In the context of antifungal activity, some chroman-4-ones are suggested to target the HOG1 kinase and FBA1 proteins in Candida albicans.[1] HOG1 is a key component of the high osmolarity glycerol (HOG) signaling pathway, crucial for the fungus's response to osmotic stress. FBA1 is a vital enzyme in glycolysis. Targeting these proteins could represent a viable antifungal strategy.

dot

Caption: Potential inhibition of HOG1 and FBA1 in C. albicans.

Quantitative Data on Chroman-4-one Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the reported biological activities of various chroman-4-one derivatives to provide a reference for potential efficacy.

| Compound Class | Target Organism/Cell Line | Biological Activity | Measured Potency (Example) | Reference |

| Chroman-4-one derivatives | Candida species | Antifungal | MIC: 64 µg/mL | [5] |

| Thiochroman-4-one derivatives | Leishmania panamensis | Antileishmanial | EC50 < 10 µM | [6][7] |

| Pyrazole derivatives of thiochroman-4-one | Bacillus subtilis | Antibacterial | Effective inhibitor of growth | [7] |

| Substituted chroman-4-ones | Human SIRT1, SIRT2, SIRT3 | Enzyme Inhibition | - | [1] |

Hypothetical Experimental Protocols for Target Validation

To investigate the potential therapeutic targets of this compound, the following experimental workflows are proposed.

Workflow for Screening Therapeutic Potential

dot

Caption: A conceptual workflow for evaluating the therapeutic potential of this compound.

SIRT2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against human SIRT2.

-

Principle: A fluorogenic assay is used to measure the deacetylase activity of SIRT2. The assay utilizes a substrate that becomes fluorescent upon deacetylation.

-

Methodology:

-

Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

-

This compound is added at various concentrations.

-

The reaction is initiated and incubated at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

-

Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi (e.g., Candida albicans).

-

Principle: A microbroth dilution method is used to determine the lowest concentration of the compound that inhibits visible fungal growth.

-

Methodology:

-

A standardized inoculum of the fungal strain is prepared.

-

Serial dilutions of this compound are prepared in a 96-well microplate containing appropriate growth medium.

-

The fungal inoculum is added to each well.

-

The microplate is incubated at an appropriate temperature and duration.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5]

-

Anti-parasitic Activity Assay

-

Objective: To evaluate the in vitro activity of this compound against intracellular amastigotes of Leishmania.

-

Methodology:

-

Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes.

-

Infected macrophages are treated with various concentrations of this compound.

-

After an incubation period, the cells are fixed and stained.

-

The number of amastigotes per macrophage is determined by microscopy.

-

The EC50 value (the concentration that reduces the number of amastigotes by 50%) is calculated.

-

Conclusion and Future Directions

While this compound is currently established as a valuable synthetic intermediate, its chroman-4-one core structure, combined with the presence of a nitro group, suggests a potential for direct therapeutic applications that warrants further investigation. The identified targets of related chroman-4-one derivatives, including SIRT2, PTR1, HOG1 kinase, and FBA1, provide a rational starting point for screening and mechanism-of-action studies.

Future research should focus on a systematic evaluation of this compound in a panel of in vitro biochemical and cell-based assays targeting cancer, parasitic, and fungal diseases. Positive hits from these initial screens would justify further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. Such studies will be crucial in determining whether this compound can be repositioned from a chemical intermediate to a lead compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitrochroman-4-one: An In-Depth Technical Guide on its Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the mechanism of action of 6-Nitrochroman-4-one are limited in publicly available scientific literature. This guide, therefore, presents a postulated mechanism of action based on the known biological activities of the chroman-4-one scaffold and the well-documented influence of the nitro functional group on pharmacodynamics and toxicology. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Executive Summary

This compound is a heterocyclic compound featuring the privileged chroman-4-one scaffold, a core structure in many biologically active molecules, including flavonoids and their derivatives.[1] The introduction of a nitro group at the 6-position is anticipated to significantly modulate its physicochemical and biological properties.[2] This guide explores the inferred mechanism of action of this compound, drawing parallels from studies on related chroman-4-one derivatives and other nitroaromatic compounds. The primary postulated mechanisms include anticancer, neuroprotective, and enzyme inhibitory activities. This document provides a comprehensive overview of these potential actions, supported by data from analogous compounds, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways.

The Chroman-4-one Scaffold and the Influence of the Nitro Group

The chroman-4-one skeleton is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The nitro group is a potent electron-withdrawing substituent that can profoundly alter a molecule's electronic properties, reactivity, and interaction with biological targets.[3] Its presence can enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, and it can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS).[1][4] The in vivo reduction of the nitro group to a nitroso, hydroxylamino, or amino group can also lead to metabolites with distinct biological activities.[4]

Postulated Anticancer Mechanism of Action

The anticancer potential of this compound is inferred from studies on other nitroaromatic compounds and chroman-4-one derivatives which have demonstrated cytotoxic effects against various cancer cell lines.[5][6]

Induction of Apoptosis and Cell Cycle Arrest

Nitroaromatic compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] The proposed mechanism for this compound involves the generation of oxidative stress through the production of ROS, which can trigger the intrinsic apoptotic pathway.

A potential signaling pathway for the induction of apoptosis by this compound is depicted below.

Quantitative Data from Analogous Compounds

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Cancer) | Cytotoxic | 17 ± 1 | [9] |

| 6-Nitro-4-substituted quinazoline derivative (6c) | A549 (Lung Cancer) | Cytotoxic | Not specified, but superior to gefitinib | [7] |

| Various Nitroaromatic Compounds | Various Human Cancer Cell Lines | Antiproliferative | < 8.5 | [5] |

| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives | NCI-60 Cell Line Panel | Anticancer | GI50 values reported | [6] |

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To quantify apoptosis and analyze cell cycle distribution in cancer cells treated with this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Staining for Cell Cycle: For cell cycle analysis, fix the cells in 70% ethanol and then stain with PI containing RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.

Postulated Neuroprotective Mechanism of Action

The chroman core is present in neuroprotective agents like Trolox (a vitamin E analog).[10] The nitro group can have both neuroprotective and neurotoxic effects, largely dependent on the cellular redox environment.[11]

Antioxidant and Anti-inflammatory Effects

This compound may exert neuroprotective effects by scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases.[12] Nitrone spin traps, which contain a nitrogen-oxygen functional group, are known to protect against oxidative stress.[13]

The potential workflow for assessing the neuroprotective effects of this compound is outlined below.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biochem.du.ac.in [biochem.du.ac.in]

- 11. A redox-based mechanism for the neuroprotective and neurodestructive effects of nitric oxide and related nitroso-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective properties of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ROS-induced apoptosis in endothelial cells by nitrone spin traps via induction of phase II enzymes and suppression of mitochondria-dependent pro-apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 6-Nitrochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Nitrochroman-4-one, a versatile compound utilized in organic synthesis and with potential applications in materials science and the development of fluorescent probes.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. It also outlines the standard experimental protocols required for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 6-nitro-2,3-dihydro-4H-chromen-4-one Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol CAS Number: 68043-53-8[2]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.5 | d | ~2.5 |

| H-7 | ~8.3 | dd | ~8.8, 2.5 |

| H-8 | ~7.2 | d | ~8.8 |

| H-2 (CH₂) | ~4.6 | t | ~6.5 |

| H-3 (CH₂) | ~2.9 | t | ~6.5 |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~67 |

| C-3 | ~38 |

| C-4 (C=O) | ~188 |

| C-4a | ~120 |

| C-5 | ~128 |

| C-6 | ~145 |

| C-7 | ~124 |

| C-8 | ~118 |

| C-8a | ~162 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C=O stretch (ketone) | 1700-1680 | Strong |

| Aromatic C=C stretch | 1600-1585, 1500-1400 | Medium |

| N-O stretch (nitro group) | 1550-1500, 1370-1330 | Strong |

| C-O stretch (ether) | 1280-1200 | Strong |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment |

| 193.04 | [M]⁺ (Molecular Ion) |

| 194.04 | [M+H]⁺ (Protonated Molecule) |

| 216.03 | [M+Na]⁺ (Sodium Adduct) |

| Fragments | Loss of NO₂, CO, and other characteristic fragments |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[3] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate charged molecules.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

6-Nitrochroman-4-one: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Nitrochroman-4-one (CAS No. 68043-53-8), a key intermediate in organic synthesis with applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] While specific experimental data for this compound is limited in publicly available literature, this document extrapolates expected solubility and stability characteristics based on its chemical structure and the known behavior of similar nitroaromatic and heterocyclic compounds. Furthermore, detailed, standardized experimental protocols are provided to enable researchers to generate precise data for their specific applications.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 68043-53-8 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Appearance | White or off-white solid | [1] |

| Melting Point | 171-178 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Predicted Solubility Profile

The chemical structure of this compound, which includes a polar nitro group and a ketone functional group, alongside a largely nonpolar chroman backbone, suggests a varied solubility profile. The presence of the nitro group is known to enhance reactivity and can influence solubility.[1] Based on the general solubility of related compounds like nitrophenols, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents.[2][3][4] Its solubility in non-polar solvents is expected to be moderate, while solubility in aqueous solutions is likely to be limited.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic chroman structure is expected to dominate, despite the presence of polar functional groups. |

| Methanol | Polar Protic | High | The polarity of methanol and its ability to form hydrogen bonds should facilitate the dissolution of the compound. Nitrophenols are known to be soluble in methanol.[3] |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar solvent capable of hydrogen bonding. Nitrophenols show good solubility in ethanol.[3] |

| Acetone | Polar Aprotic | High | Acetone is a versatile polar aprotic solvent that can dissolve a wide range of organic compounds.[3] |

| Acetonitrile | Polar Aprotic | High | Acetonitrile is another effective polar aprotic solvent for dissolving nitrophenols.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful solvent known for its ability to dissolve a wide range of organic molecules, including those with nitro groups.[2] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a strong polar aprotic solvent.[2] |

| Dichloromethane (DCM) | Non-polar | Moderate | The organic nature of the chroman ring suggests some degree of solubility in this common non-polar solvent.[2] |

| Chloroform | Non-polar | Moderate | Similar to dichloromethane, some solubility is expected due to the organic backbone.[2] |

| Hexane | Non-polar | Low | As a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the relatively polar this compound.[3] |

| Diethyl Ether | Non-polar | Moderate | Diethyl ether may offer some solubility due to its ability to interact with the ether linkage in the chroman ring.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section details a standard shake-flask method for the quantitative determination of this compound solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile and Testing

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical and other regulated applications. The nitro group can be susceptible to reduction, and the chromanone core may undergo degradation under certain conditions. Stability studies are essential to determine the re-test period and appropriate storage conditions.[5][6]

Potential Degradation Pathways:

-

Hydrolysis: The ester and ketone functionalities within the chromanone ring may be susceptible to hydrolysis under acidic or basic conditions.

-

Photodegradation: Nitroaromatic compounds can be sensitive to light, which may induce photochemical reactions.[7]

-

Oxidation: The molecule may be susceptible to oxidation, particularly at elevated temperatures.

-

Reduction: The nitro group can be reduced to an amino group or other intermediates.

Caption: Factors influencing chemical stability.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways. This is followed by a long-term stability study under ICH-recommended conditions.

1. Forced Degradation Study:

-

Acidic Conditions: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Conditions: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Reductive Conditions: Treat a solution with a reducing agent (e.g., sodium bisulfite).

-

Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Long-Term Stability Study (ICH Guidelines):

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate (if required): 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Procedure:

-

Package a sufficient quantity of at least three batches of this compound in the proposed container closure system.

-

Place the samples in stability chambers maintained at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Conclusion

References

The Chroman-4-One Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one nucleus, a heterocyclic scaffold composed of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its prevalence in a wide array of natural products and synthetic analogues underscores its significance as a versatile template for the design and development of novel therapeutic agents. The structural distinction from the related chromones, due to the absence of a C2-C3 double bond, imparts unique physicochemical properties and diverse biological activities, making the chroman-4-one scaffold a focal point of intensive research.[1] This technical guide provides a comprehensive overview of the chroman-4-one core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by its derivatives.

Diverse Pharmacological Profile of Chroman-4-one Derivatives

Chroman-4-one derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for addressing a range of therapeutic challenges. These activities include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

The chroman-4-one scaffold has been extensively investigated for its antiproliferative properties against various cancer cell lines.[1] A significant body of research has focused on 3-benzylidene-4-chromanones, which have shown selective toxicity towards malignant cells.[2] The cytotoxic effects of these compounds are often evaluated using the MTT assay, a colorimetric method that assesses cell viability.[3][4]

One of the well-elucidated mechanisms of anticancer action for certain chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and ultimately inhibiting tumor growth.[5] Several substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range.[5][6]

Table 1: Anticancer and SIRT2 Inhibitory Activities of Selected Chroman-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | SIRT2 Inhibition IC50 (µM) | Reference(s) |

| 8-Bromo-6-chloro-2-pentylchroman-4-one (racemic) | - | - | 4.5 | [5][6] |

| (-)-8-Bromo-6-chloro-2-pentylchroman-4-one | - | - | 1.5 | [5][6] |

| (+)-8-Bromo-6-chloro-2-pentylchroman-4-one | - | - | 4.5 | [5][6] |

| 6,8-Dibromo-2-pentylchroman-4-one | - | - | 1.5 | [5][7] |

| 6-Bromo-8-chloro-2-(2-phenylethyl)chroman-4-one | - | - | 1.8 | [8] |

| 3-Benzylidene-4-chromanone (general) | Molt 4/C8, CEM | Low µM range | - | [2] |

| 3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231, KB, SK-N-MC | 7.56–25.04 µg/mL | - | [9][10] |

| Spiropyrazoline analogue of 3-benzylidenechromanone | HL-60, NALM-6, WM-115 | 6.45 - 11.76 | - | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Chroman-4-one and its derivatives have exhibited promising activity against a spectrum of bacteria and fungi.[12][13] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14] Molecular modeling studies suggest that the antifungal activity of some chroman-4-ones may stem from the inhibition of key fungal enzymes such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans.[13]

Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 64 | [12][14] |

| Pseudomonas aeruginosa | 128 | [12][14] | |

| Salmonella enteritidis | 128 | [12][14] | |

| Candida albicans | 64 | [12] | |

| Candida tropicalis | 64 | [12] | |

| 7-Methoxychroman-4-one | Candida albicans | 32 | [12] |

| Candida tropicalis | 32 | [12] | |

| Homoisoflavonoid derivative (meta-methoxy substituted) | Candida species | Enhanced activity | [13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Chroman-4-one derivatives have been shown to possess significant anti-inflammatory properties.[15] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins is measured.[15][16] The underlying mechanism for some derivatives involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[16]

Table 3: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |

| Synthetic glabridin derivative (HSG4112) | RAW 264.7 | NO Production | 6.79 | [16] |

| Synthetic glabridin derivative ((S)-HSG4112) | RAW 264.7 | NO Production | 3.85 | [16] |

| 7-Hydroxy-4-methylcoumarin (related structure) | RAW 264.7 | NO Production | Significant reduction at 62.5-500 µM | [15] |

Neuroprotective Effects

Neurodegenerative diseases represent a growing global health concern. Emerging evidence suggests that certain chroman-4-one derivatives exhibit neuroprotective effects.[17] One proposed mechanism involves the activation of the ERK/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[18][19]

Key Signaling Pathways Modulated by Chroman-4-one Derivatives

The diverse biological activities of chroman-4-one derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

SIRT2 Inhibition Pathway

As previously mentioned, a key anticancer mechanism for some chroman-4-one derivatives is the inhibition of SIRT2. This enzyme deacetylates α-tubulin, a critical component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which in turn disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Simplified pathway of SIRT2 inhibition by chroman-4-one derivatives.

TLR4/MAPK Signaling Pathway in Inflammation

The anti-inflammatory effects of certain chroman-4-one derivatives are attributed to their ability to modulate the TLR4 signaling cascade. TLR4, upon activation by ligands such as LPS, dimerizes and recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This culminates in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines. Some chroman-4-one derivatives may interfere with this pathway, potentially by competing with LPS for binding to the TLR4/MD-2 complex or by inhibiting downstream signaling components.[20][21]

Inhibition of the TLR4/MAPK pathway by chroman-4-one derivatives.

ERK/CREB Signaling Pathway in Neuroprotection

The neuroprotective effects of some chroman derivatives are linked to the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway. Activation of this pathway is essential for neuronal survival, growth, and synaptic plasticity. Certain chroman-4-one analogues may promote the phosphorylation and activation of ERK, which in turn phosphorylates and activates CREB. Activated CREB then translocates to the nucleus and induces the transcription of genes involved in neuroprotection and cell survival.

Activation of the ERK/CREB neuroprotective pathway by chroman-4-one derivatives.

Experimental Protocols: A Methodological Overview

The evaluation of the biological activities of chroman-4-one derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of 2-Substituted Chroman-4-ones

A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[5]

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane (CH2Cl2) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.[5]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chroman-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[22]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Procedure:

-

Prepare serial two-fold dilutions of the chroman-4-one derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][23]

In Vitro SIRT2 Inhibition Assay

A fluorescence-based assay is commonly employed to measure the inhibitory activity of compounds against SIRT2.[3][8]

Procedure:

-

In a 96-well plate, combine the recombinant human SIRT2 enzyme, a fluorogenic peptide substrate, and NAD+ in an appropriate assay buffer.

-

Add the test chroman-4-one derivative at various concentrations.

-

Initiate the enzymatic reaction and incubate at 37°C for a defined period.

-

Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.[3][8]

Conclusion and Future Perspectives

The chroman-4-one scaffold represents a highly versatile and privileged platform in the field of drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential.

Future research should continue to explore the vast chemical space of chroman-4-one derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for advancing these promising scaffolds from preclinical studies to clinical applications. The continued investigation of this remarkable scaffold holds great promise for the development of next-generation therapeutics to address a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. The hyaluronan synthesis inhibitor 7-hydroxy-4-methylcoumarin inhibits LPS-induced inflammatory response in RAW 264.7 macrophage cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 16. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages [mdpi.com]

- 17. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of toll-like receptor 4 activation by apigenin and chrysin via competition for sites and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis Protocol for 6-Nitrochroman-4-one from Starting Materials

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 6-Nitrochroman-4-one, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is a two-step process commencing with the Michael addition of p-nitrophenol to acrylonitrile, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization and hydrolysis. An alternative direct nitration of chroman-4-one is also discussed. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a key heterocyclic compound featuring a chromanone backbone with a nitro group at the 6-position. This functionalization makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to explore structure-activity relationships.